molecular formula C5H11NO2 B1610433 N-ethylalanine CAS No. 64991-30-6

N-ethylalanine

Cat. No. B1610433
CAS RN: 64991-30-6
M. Wt: 117.15 g/mol
InChI Key: DATPFTPVGIHCCM-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of N-methylated polypeptides, which could be related to N-ethylalanine, has been studied . The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is one method reported for its synthesis . Another method involves the synthesis of ephedrine from N-methylalanine and benzaldehyde via the Akabori-Momotani reaction .


Molecular Structure Analysis

The molecular structure of N-ethylalanine includes a total of 18 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The Kjeldahl method or Kjeldahl digestion in analytical chemistry is a method for the quantitative determination of a sample’s organic nitrogen plus ammonia/ammonium (NH3/NH4+) . This could be relevant to the chemical reactions involving N-ethylalanine.


Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties of N-ethylalanine were not found in the search results.

Safety And Hazards

N-Ethylaniline, a compound related to N-ethylalanine, is considered hazardous. It is a combustible liquid and may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of N-ethylalanine could involve its use in controlled drug delivery systems . The drug delivery system enables the release of the active pharmaceutical ingredient to achieve a desired therapeutic response . N-ethylalanine could potentially be used in such systems to improve the delivery of drugs.

properties

IUPAC Name

(2S)-2-(ethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPFTPVGIHCCM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475625
Record name N-Ethyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylalanine

CAS RN

65278-03-7
Record name N-Ethyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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